3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Overview
Description
“3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” is a chemical substance1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis analysis of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” is not explicitly mentioned in the search results. However, there are related compounds such as “3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline” mentioned2.Molecular Structure Analysis
The molecular structure of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” is not explicitly provided in the search results. However, related compounds like “3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline” have been mentioned3.Chemical Reactions Analysis
The chemical reactions involving “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results. However, related compounds like “3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline” have been mentioned3.Scientific Research Applications
Reversible Inhibition of Gastric (H+ + K+)-ATPase
SK&F 96067 has been identified as a potent reversible inhibitor of the gastric (H+ + K+)-ATPase from a novel class of 4-aminoquinolines. This compound demonstrates specificity by competitively inhibiting K(+)-stimulated ATPase activity with respect to the activating cation K+, indicating its potential utility in managing conditions associated with excessive gastric acid secretion. The inhibition kinetics of SK&F 96067 are influenced by pH, showing competitive inhibition with respect to K+ at acidic pH levels and a mixed pattern of inhibition at alkaline pH values. The study suggests that the protonated form of SK&F 96067 is the preferred inhibitory species, pointing towards a pH-dependent mechanism of action. These findings are crucial for developing treatments for gastric acid-related disorders and provide a foundation for further research into the physiological implications of gastric (H+ + K+)-ATPase inhibition (Keeling, Malcolm, Laing, Ife, & Leach, 1991).
Analytical Determination in Biological Samples
Another significant application of 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline is in analytical chemistry, where a high-performance liquid chromatographic (HPLC) assay has been developed for determining its concentration in biological samples. This method utilizes ultraviolet spectrophotometric detection and employs the compound itself as an internal standard to achieve high precision and accuracy in quantifying its presence in rat, dog, and human plasma. The assay's sensitivity and reliability are essential for pharmacokinetic studies and for monitoring the therapeutic levels of SK&F 96067 in clinical research, contributing to the compound's application in medical and veterinary pharmacology (Moore, Metcalf, Swagzdis, & Doyle, 1993).
Safety And Hazards
The safety and hazards associated with “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results.
Future Directions
The future directions for the research and application of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, it is recommended to refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVJDLHBPIXVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151146 | |
Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
CAS RN |
115607-61-9 | |
Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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